3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)7-14-9-6-4-3-5-8(9)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOHHBHFRLQYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of 191.23 g/mol, this compound has been studied for various pharmacological properties.

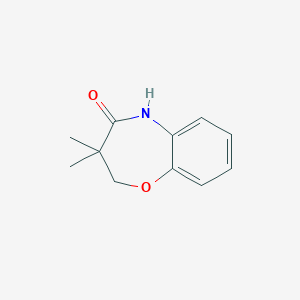

Chemical Structure

The structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that derivatives of benzoxazepin compounds exhibit significant anticancer activity. A study demonstrated that this compound and its derivatives could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial properties, making it a candidate for further development in treating infections.

Study 1: Anticancer Activity

In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, the following results were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data indicates a dose-dependent reduction in cell viability.

Study 2: Neuroprotection

A study assessing the neuroprotective effects on SH-SY5Y neuronal cells exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ | 40 |

| H₂O₂ + Compound | 70 |

These findings suggest that the compound may enhance cellular resilience against oxidative stress.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

One of the most notable applications of 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is its neuroprotective properties. Research has demonstrated its ability to enhance cell viability in neuronal cells subjected to oxidative stress. A study involving SH-SY5Y neuronal cells exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ | 40 |

| H₂O₂ + Compound | 70 |

These findings suggest that the compound may improve cellular resilience against oxidative damage, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the effects of this compound in a rodent model of ischemic stroke. The results indicated that administration of the compound prior to induced ischemia led to a significant reduction in infarct size and improved behavioral outcomes compared to control groups. This suggests its potential as a therapeutic agent for stroke management.

Case Study 2: Antidepressant-Like Effects

Another study explored the antidepressant-like effects of this compound using established animal models for depression. The findings revealed that treatment with this compound resulted in decreased immobility time in forced swim tests and increased locomotor activity. These results indicate potential applications in treating mood disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neuroprotection | Reduces cell death in oxidative stress models; potential for neurodegenerative diseases. |

| Stroke Management | Reduces infarct size and improves recovery in ischemic stroke models. |

| Antidepressant Effects | Exhibits antidepressant-like behavior in animal models of depression. |

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

- Molecular Formula: C₁₀H₁₁NO₂ (177.203 g/mol) .

- Structural Difference : A single methyl group at position 2 instead of 3,3-dimethyl substitution.

- Impact: Reduced steric hindrance compared to the 3,3-dimethyl derivative. Potential differences in metabolic stability and solubility due to lower molecular weight.

- Synthesis : Prepared via methods analogous to those for benzoxazepines, but specific protocols for the dimethyl variant may require optimized alkylation conditions .

(3R)-3-Amino-5-methyl-1,5-benzoxazepin-4(5H)-one

- Molecular Formula : C₁₀H₁₂N₂O₂ (192.21 g/mol) .

- Functional Groups: Amino group at position 3 and methyl at position 3.

- Applications : Used as a bradykinin B1 receptor antagonist for inflammatory diseases .

Comparison with Benzothiazepin-4(5H)-ones

General Structural Differences

Example: (±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-1,5-benzothiazepin-4(5H)-one

- Molecular Formula: C₁₆H₁₅NO₃S (313.36 g/mol) .

- Activity : Intermediate in synthesizing ACE inhibitors and elastase inhibitors .

- Key Difference : The hydroxyl and methoxy groups enable hydrogen bonding and π-stacking, which are absent in the 3,3-dimethyl benzoxazepine.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Predicted) | Metabolic Stability |

|---|---|---|---|---|

| 3,3-Dimethyl-1,5-benzoxazepin-4-one | ~191.095 | ~1.8 | Low (lipophilic) | High (steric bulk) |

| 2-Methyl-1,5-benzoxazepin-4-one | 177.203 | ~1.5 | Moderate | Moderate |

| 1,5-Benzothiazepin-4-one derivative | 313.36 | ~2.5 | Low | High (S-resistance) |

<sup>*</sup>LogP values estimated using fragment-based methods.

Stability and Reactivity

- Ring Cleavage : N-Alkylation of benzoxazepines often leads to ring opening, but the 3,3-dimethyl substitution may hinder this reaction due to steric protection of the nitrogen .

- Benzothiazepines : More resistant to ring cleavage under basic conditions, attributed to sulfur’s electron-donating effects .

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-aminophenol derivatives with ketones or diketones under acidic or basic conditions. For example, derivatives of benzoxazepinones are synthesized via ring-closing reactions using reagents like polyphosphoric acid (PPA) or microwave-assisted catalysis to enhance reaction efficiency . highlights a derivative synthesized via alkylation of the benzoxazepinone core, suggesting analogous routes for introducing dimethyl groups at the 3-position. Key steps include purification via column chromatography and structural validation using , , and mass spectrometry .

Q. How is the crystal structure of benzoxazepinone derivatives determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in and , crystals are grown via slow evaporation of solvent, and data are collected at 293 K using MoKα radiation ( Å). The structure is solved using direct methods (e.g., SHELXL) and refined with full-matrix least-squares techniques. Parameters like bond lengths, angles, and hydrogen-bonding interactions (e.g., N–H⋯O) are analyzed to confirm stereochemistry and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituents and confirm ring saturation. For instance, the carbonyl group at position 4 appears as a distinct downfield signal (~170–190 ppm in ) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650–1750 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of 3,3-dimethyl substitution influence reactivity and bioactivity?

- Methodological Answer : The dimethyl group at position 3 introduces steric hindrance, affecting nucleophilic attack sites and ring conformation. Computational studies (e.g., DFT) can model electronic effects, while bioactivity assays (e.g., receptor-binding studies) assess pharmacological impact. discusses similar benzothiazepinones, where substituents modulate binding to neurotransmitter receptors, suggesting analogous structure-activity relationship (SAR) studies for benzoxazepinones .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, MS, and SC-XRD results. For example, resolved ambiguities in diastereomer identification via SC-XRD hydrogen-bonding patterns.

- Dynamic NMR : Detects conformational exchange in solution if crystallography is unavailable.

- Isotopic Labeling : Confirms peak assignments in complex spectra .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Q. Table 1: Key Crystallographic Parameters for Benzoxazepinone Derivatives

| Parameter | ||

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| Unit Cell Dimensions | Å, Å | Å, Å |

| Hydrogen Bonds | N–H⋯O (2.89 Å) | N–H⋯O (2.91 Å) |

Q. Table 2: Common Synthetic Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Ring Closure | PPA, 120°C, 6 hrs | |

| Alkylation | Isopentyl bromide, KCO, DMF | |

| Purification | Column chromatography (SiO, EtOAc/hexane) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.